molecular formula C₁₅H₁₈D₆ B1161098 α-Elemene-d6

α-Elemene-d6

Cat. No.: B1161098
M. Wt: 210.39
Attention: For research use only. Not for human or veterinary use.
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Description

α-Elemene-d6 is a deuterated stable isotope of α-Elemene, where six hydrogen atoms are replaced by deuterium, serving as a critical internal standard for precise quantitative analysis in mass spectrometry and high-performance liquid chromatography (HPLC) . This high-purity analytical standard is essential for research and development in pharmaceuticals, particularly in the study of the elemenes, a class of natural sesquiterpene compounds with demonstrated biological activity . The primary application of α-Elemene-d6 is in analytical method development and validation, where it enables accurate quantification of native elemene in complex biological matrices, thereby supporting pharmacokinetic and metabolic studies . Elemene, extracted from traditional Chinese medicine like Curcuma wenyujin , has garnered significant research interest for its broad antitumor efficacy and, notably, its ability to reverse multidrug resistance (MDR) in cancer cells . Studies indicate that elemene can sensitize tumor cells to chemotherapeutic agents by inhibiting the efflux function of the ABCB1 transporter (P-glycoprotein), inducing apoptosis and autophagy, and regulating key signaling pathways . By utilizing α-Elemene-d6 as a stable-isotope tracer, researchers can achieve reliable and reproducible data to further investigate these mechanisms and advance the development of novel therapeutic strategies. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₁₅H₁₈D₆

Molecular Weight

210.39

Synonyms

(S)-6-Ethenyl-6-methyl-1-(1-methylethyl)-3-(1-methylethylidene)-cyclohexene-d6;  4-Isopropylidene-1-vinyl-o-menth-2-ene-d6;  (6S)-6-Ethenyl-6-methyl-1-(1-methylethyl)-3-(1-methylethylidene)cyclohexene-d6;  (+)-α-Elemene-d6;  alpha-Elemene-d6

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for α Elemene and Its Deuterated Analogues

Advanced Isolation and Purification Techniques from Natural Sources

The isolation and purification of α-elemene from natural sources present a significant challenge due to its presence in complex mixtures of structurally similar isomers, including β-, γ-, and δ-elemene. mdpi.com Effective separation is crucial for obtaining pure α-elemene for research and potential therapeutic applications. Various advanced techniques have been developed to address this challenge, primarily focusing on chromatographic and extraction methods.

Chromatographic Strategies for Isomer Separation

Chromatography is a cornerstone for the separation of elemene isomers. hilarispublisher.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are critical analytical techniques for distinguishing between these closely related compounds. For preparative scale separations, several specialized chromatographic strategies are employed.

One effective method involves the use of silver nitrate-impregnated silica (B1680970) gel . This technique enhances the separation of elemene isomers by leveraging the interaction between the silver ions and the double bonds within the molecules, a process known as π-complexation.

High-Speed Counter-Current Chromatography (HSCCC) has emerged as a valuable tool for separating components of essential oils, including elemene isomers. mdpi.com HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby preventing irreversible adsorption and sample denaturation. mdpi.comresearchgate.net The separation is based on the differential partitioning of compounds between two immiscible liquid phases. mdpi.com To improve separation efficiency, selective reagents like metal ions can be added to the solvent system. For instance, the addition of silver nitrate (B79036) to the stationary phase in an HSCCC system has been shown to significantly improve the purification of β-elemene. mdpi.com

Centrifugal Partition Chromatography (CPC) , a form of liquid-liquid chromatography, is another advanced technique used for isomer purification. rotachrom.com Like HSCCC, CPC utilizes two immiscible liquid phases, but it employs a strong centrifugal force to immobilize the stationary liquid phase. rotachrom.com This allows for the use of a wider range of solvents and can be particularly effective for enantioseparations. rotachrom.com

The following table summarizes various chromatographic techniques used for the separation of elemene isomers.

Chromatographic TechniquePrincipleKey Advantages for Elemene Separation
Silver Nitrate-Impregnated Silica Gel Chromatography Enhances separation via π-complexation with the double bonds of elemenes. Improved resolution of isomers with similar polarities.
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary phase and a high-pressure liquid mobile phase. chromatographyonline.comnih.govHigh resolution and sensitivity for both analytical and preparative separations. hilarispublisher.com
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. hilarispublisher.comEffective for analyzing volatile terpenoids like elemenes.
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid partition chromatography without a solid support, relying on centrifugal forces to retain the stationary phase. mdpi.comnih.govHigh sample recovery, no irreversible adsorption, and gentle separation conditions. mdpi.comresearchgate.net
Centrifugal Partition Chromatography (CPC) Liquid-liquid chromatography where a strong centrifugal force immobilizes the liquid stationary phase. rotachrom.comFlexible elution modes and suitability for large-scale preparative separations. rotachrom.com

Extraction and Enrichment Protocols

Prior to chromatographic purification, extraction and enrichment steps are essential to increase the concentration of elemenes from the raw plant material. rsc.org

Solvent extraction is a fundamental first step, where the choice of solvent is critical and is based on the polarity of the target compounds. researchgate.netnih.gov For sesquiterpenes like α-elemene, which are generally nonpolar, solvents such as n-hexane are often employed. acs.org Factors such as temperature and extraction time can significantly influence the efficiency of the extraction process. researchgate.net

Microwave-Assisted Extraction (MAE) is a modern technique that utilizes microwave energy to heat the solvent and sample, leading to a more rapid and efficient extraction. nih.govnih.gov This method can reduce extraction time and solvent consumption compared to conventional methods. nih.gov

Subcritical Solvent Extraction (SSE) employs solvents at temperatures and pressures below their critical point, which can enhance the extraction of bioactive compounds. nih.gov This method is considered environmentally friendly and efficient. nih.gov

Sequential extraction can be used to fractionate the crude extract based on the different affinities of the compounds for a series of solvents with varying polarities. geoscienceworld.org This can help to remove unwanted compounds and enrich the fraction containing the desired elemenes before further purification.

Enrichment protocols often involve a combination of these extraction techniques followed by preliminary chromatographic steps, such as column chromatography over silica gel, to concentrate the elemene fraction. mdpi.comacs.org The goal is to obtain a fraction that is significantly enriched in the target compounds, which can then be subjected to more advanced and high-resolution chromatographic techniques for final purification. rsc.org

Chemical Synthesis of α-Elemene

The chemical synthesis of α-elemene provides an alternative to its isolation from natural sources, which often yields low quantities. smolecule.com Synthetic approaches offer the advantage of producing specific isomers and allowing for the introduction of isotopic labels, such as in α-elemene-d6.

Total Synthesis Routes and Stereochemical Control

The total synthesis of α-elemene has been a subject of interest, with several strategies developed to control its stereochemistry. The molecule possesses a chiral center, making enantioselective synthesis a key challenge. acs.org

One approach to the enantioselective synthesis of (−)-α-elemene involves an asymmetric Diels-Alder reaction . acs.orgacs.org This strategy utilizes a chiral diene to react with a dienophile, establishing the stereochemistry of the resulting cyclohexenone intermediate with high enantiomeric excess. acs.orgacs.org Subsequent chemical transformations, including Wittig methylenation and Grignard additions, lead to the final α-elemene product. acs.orgacs.org The stereochemical outcome of these reactions is crucial for obtaining the desired enantiomer. acs.org

Another strategy for the synthesis of (+)-α-elemene starts from readily available monoterpenes like (+)-limonene and (+)-2-carene. rsc.org This approach leverages the existing chirality of the starting materials to build the more complex sesquiterpene structure.

The stereochemical control in total synthesis is a critical aspect, often relying on well-established named reactions and chiral auxiliaries to guide the formation of the desired stereoisomers. colab.wsub.eduscripps.edu

Pyrolysis and Cyclization Strategies for Sesquiterpene Formation

Pyrolysis and cyclization reactions are fundamental in the formation of sesquiterpene skeletons, including that of α-elemene. rsc.org

Pyrolysis of certain terpenoid precursors can lead to the formation of elemenes. For example, β-elemene can be formed through the thermal Cope rearrangement of germacrene A. scirp.org While this method is more commonly associated with β-elemene, variations in temperature and the use of catalysts could potentially favor the formation of other elemene isomers like α-elemene.

Cyclization strategies are central to building the characteristic ring structures of sesquiterpenes. uni-konstanz.debeilstein-journals.org These reactions often involve the formation of carbocationic intermediates from acyclic precursors like farnesyl pyrophosphate, which then undergo a series of cyclizations and rearrangements to form various sesquiterpene scaffolds. beilstein-journals.org The specific enzymes or catalysts used can direct the cyclization cascade towards the formation of a particular isomer. scirp.org For instance, acid catalysis can be employed to direct the cyclization of intermediates toward specific bicyclic structures.

Novel Synthetic Pathways for α-Elemene Scaffolds

Research into novel synthetic pathways aims to develop more efficient and versatile methods for constructing the α-elemene scaffold and its analogues. These approaches often focus on creating molecular diversity and accessing new chemical space. researchgate.netwhiterose.ac.uk

Scaffold architecture techniques and diversity-oriented synthesis (DOS) are modern strategies that can be applied to the synthesis of novel scaffolds related to α-elemene. acs.orgresearchgate.net These approaches involve the systematic construction of a library of compounds with diverse core skeletons, which can then be evaluated for their biological activities. researchgate.net

The development of novel catalytic systems is also a key area of research. For example, new organocatalysts or transition metal catalysts could enable more efficient and stereoselective construction of the α-elemene framework. uni-regensburg.de

The synthesis of deuterated analogues like α-elemene-d6 would likely follow a similar synthetic route to the non-deuterated compound, but with the introduction of deuterium (B1214612) atoms at specific positions. This could be achieved by using deuterated starting materials or reagents at appropriate steps in the synthesis. For example, deuterated Grignard reagents or deuterated reducing agents could be used to introduce deuterium atoms into the molecule. The synthesis of deuterated compounds is often performed for use as internal standards in analytical studies or to investigate reaction mechanisms and metabolic pathways. escholarship.orgmdpi.com

Design and Synthesis of α-Elemene-d6

The synthesis of isotopically labeled compounds such as α-Elemene-d6 is crucial for various research applications, particularly in quantitative analysis and metabolic studies. While α-Elemene-d6 is commercially available, detailed synthetic routes are not extensively published in peer-reviewed literature. However, its synthesis can be designed based on established methodologies for the site-specific deuteration of analogous sesquiterpenes. The design typically involves a multi-step process starting from a suitable chiral precursor, incorporating deuterium at a specific position, and subsequent chemical transformations to construct the α-elemene scaffold.

Site-specific deuteration is essential for creating isotopologues that are useful for mechanistic studies and as internal standards. The strategies for introducing deuterium into a molecule like α-elemene are diverse and can be applied at different stages of the synthesis.

Hydrogen-Isotope Exchange (HIE): One of the most direct methods for deuteration is HIE, where a C-H bond is replaced by a C-D bond. acs.org This can be achieved on a suitable precursor molecule. For instance, a ketone precursor to α-elemene could undergo exhaustive hydrogen-deuterium exchange at the α-carbon positions under basic conditions (e.g., NaOD in D₂O). nih.gov

Reduction with Deuterated Reagents: Stereospecific deuterium incorporation can be achieved using deuterated reducing agents. For example, the reduction of a ketone or an ester functionality with a reagent like lithium aluminum deuteride (B1239839) (LiAlD₄) introduces deuterium atoms at specific locations.

Coupling with Deuterated Building Blocks: A highly effective strategy involves the use of deuterated organometallic reagents. For the synthesis of α-pinene-d₃, a related terpene, a key step involved the regiospecific coupling of an enol triflate with a deuterated methyl cuprate (B13416276) derived from deuterated methyl lithium (CD₃Li). nih.gov A similar approach could be envisioned for introducing a deuterated methyl or isopropyl group onto the α-elemene framework.

A plausible strategy for α-Elemene-d6, where the six deuterium atoms are located on the two methyl groups of the isopropenyl moiety, would likely involve a Wittig-type reaction using a deuterated phosphonium (B103445) ylide derived from d6-acetone.

Isotope labeling is a technique that substitutes atoms in a molecule with their isotopes to serve as tracers or markers. creative-proteomics.com The primary application of α-Elemene-d6 is as an internal standard for quantitative analysis using mass spectrometry (MS), such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Internal Standard for Quantification: In pharmacokinetic and metabolic studies, accurate quantification of a drug or compound in a biological matrix is essential. A deuterated analogue like α-Elemene-d6 has nearly identical chemical and physical properties to its non-deuterated counterpart, including chromatographic retention time. acs.org However, it has a distinct, higher mass, allowing it to be clearly differentiated by the mass spectrometer. By adding a known amount of α-Elemene-d6 to a sample, the concentration of natural α-elemene can be determined with high precision and accuracy, correcting for variations in sample preparation and instrument response.

Mechanistic and Metabolic Studies: Deuterium labeling can be used to investigate the mechanisms of chemical reactions and metabolic pathways. nih.gov The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. nih.gov Studying how the metabolism of α-elemene is altered in its deuterated form can provide insights into which positions are susceptible to enzymatic attack (e.g., oxidation by cytochrome P450 enzymes). nih.gov

Application Technique Purpose Reference
Quantitative AnalysisGC-MS, LC-MSServes as a stable isotope-labeled internal standard for accurate measurement of α-elemene in biological samples. acs.org
Metabolic ProfilingIn vitro/In vivo studiesTraces the metabolic fate of the elemene scaffold and identifies metabolites. nih.gov
Mechanistic ElucidationKinetic Isotope Effect (KIE) StudiesInvestigates the mechanisms of enzymatic or chemical transformations by observing changes in reaction rates upon deuteration. nih.govox.ac.uk

The synthesis of α-Elemene-d6 relies on the availability of deuterated starting materials or reagents. The choice of precursor depends on the specific deuteration strategy employed.

Deuterated Solvents and Simple Reagents: Deuterium oxide (D₂O) and deuterated solvents like deuterated methanol (B129727) (CD₃OD) are fundamental precursors for H-D exchange reactions. researchgate.net

Deuterated Alkylating Agents: For introducing deuterated methyl groups, reagents like deuterated methyl iodide (CD₃I) or deuterated methyl triflate are essential. These are typically prepared from deuterated methanol.

Complex Deuterated Building Blocks: In some syntheses, a more complex molecule is deuterated before being incorporated into the final structure. For example, the synthesis of α-deuterated amino acids has been achieved from the amino acids themselves using simple conditions like NaOEt in EtOD, demonstrating enantioretentive deuteration without external chiral sources. acs.org For α-Elemene-d6, a key precursor could be hexadeuteroacetone ((CD₃)₂CO), which can be used to construct the deuterated isopropenyl group. The synthesis of such precursors often involves multiple steps starting from simple, commercially available deuterated sources.

Biotechnological and Microbial Synthesis of Elemene Isomers

Biotechnological approaches offer a sustainable and stereoselective alternative to chemical synthesis for producing complex molecules like elemene isomers. mdpi.com These methods utilize engineered microorganisms as cellular factories to convert simple carbon sources into high-value terpenoids. nih.gov

The microbial production of sesquiterpenes, including elemene isomers, is achieved by engineering the metabolic pathways of host organisms like Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov

The core strategy involves:

Enhancing Precursor Supply: Terpenoids are synthesized from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.com The production of these precursors is enhanced by overexpressing key genes in either the mevalonate (B85504) (MVA) pathway (common in yeast) or the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway (native to E. coli). nih.gov

Farnesyl Pyrophosphate (FPP) Synthesis: The C5 units (IPP and DMAPP) are condensed to form the C15 precursor farnesyl pyrophosphate (FPP), the direct antecedent to all sesquiterpenes. This step is catalyzed by FPP synthase (FPPS). mdpi.com

Terpene Synthase (TPS) Expression: A specific terpene synthase (TPS) gene is introduced into the host microbe. This enzyme catalyzes the cyclization of the linear FPP precursor into a specific, often complex, cyclic terpene scaffold. mdpi.com For instance, germacrene A synthase catalyzes the formation of germacrene A, which can then undergo a thermally induced Cope rearrangement to yield β-elemene. researchgate.net A dedicated synthase would be required to produce the specific precursor for α-elemene.

Recent advances in synthetic biology and metabolic engineering provide sophisticated tools for optimizing these pathways, including CRISPR-Cas9 for precise genome editing and the design of novel regulatory circuits to balance metabolic flux and maximize product yield. nih.govmdpi.com

Pathway Key Enzymes Function Host Organism Example
Mevalonate (MVA)HMGS, HMGRUpregulated to increase the pool of IPP and DMAPP from acetyl-CoA.S. cerevisiae
DXP PathwayDXS, DXRUpregulated to increase the pool of IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate.E. coli
Sesquiterpene SynthesisFPPS, Terpene Synthase (TPS)FPPS synthesizes the C15 precursor FPP; TPS cyclizes FPP into a specific elemene isomer precursor.E. coli, S. cerevisiae

Enzymes are highly efficient and selective catalysts that are central to biotechnological synthesis. Their ability to control stereochemistry is paramount in producing enantiomerically pure compounds. mdpi.comethz.ch

Terpene Synthases (TPS): These enzymes are masters of stereocontrol. They bind the flexible FPP precursor within a precisely shaped active site, guiding a complex cascade of cyclizations and rearrangements to produce a specific stereoisomer of a terpene. mdpi.com The diversity of naturally occurring TPS enzymes provides a vast toolbox for producing different elemene isomers.

Enzyme Cascades: To build more complex molecules, multiple enzymes can be used in a one-pot cascade reaction. researchgate.net For example, after a TPS creates the basic elemene skeleton, other enzymes like cytochrome P450 monooxygenases could be introduced to perform stereoselective hydroxylations or other functionalizations, creating a variety of derivatives. The development of one-pot enzymatic cascades avoids costly intermediate purification steps and harsh reaction conditions, representing a green and efficient synthetic strategy. researchgate.netuni-duesseldorf.de

Co-biosynthesis of Related Isoprenoid Compounds

The chemoenzymatic synthesis of α-elemene and its deuterated analogue, α-elemene-d6, often occurs within a complex biological matrix where the metabolic pathways give rise to a variety of structurally related isoprenoid compounds. The co-production of these compounds is a direct consequence of the shared biosynthetic precursors and the catalytic nature of the enzymes involved, particularly terpene synthases (TPS).

Metabolic engineering efforts in microorganisms like Escherichia coli and yeast have been pivotal in elucidating and manipulating the biosynthetic pathways leading to sesquiterpenes. A common strategy involves the heterologous expression of a terpene synthase that can convert the central C15 precursor, farnesyl pyrophosphate (FPP), into a specific sesquiterpene scaffold. However, the inherent promiscuity of some terpene synthases can lead to the formation of multiple products from a single FPP substrate.

For instance, the biosynthesis of α-elemene is often intrinsically linked with its isomers, β-elemene and γ-elemene, as well as other sesquiterpenes. Research has shown that specific terpene synthases, such as TsTPS1262 from Toona sinensis, can catalyze the formation of elemene. mdpi.com In such systems, it is common to observe the co-production of other sesquiterpenes like γ-elemene. mdpi.com

Furthermore, the production of β-elemene in engineered microbes is frequently achieved through the synthesis of its precursor, germacrene A, by a germacrene A synthase (GAS). researchgate.net Germacrene A can then be converted to β-elemene via a non-enzymatic Cope rearrangement, which can be induced by heat. researchgate.net In engineered microbial systems designed for germacrene A production, other sesquiterpenes such as α-copaene and β-cubebene can also be co-synthesized. researchgate.net This suggests that a system engineered for α-elemene production could similarly co-produce a profile of related sesquiterpenes.

The production of the deuterated analogue, α-elemene-d6, can be achieved by supplying deuterated precursors to the engineered biological system. In vivo isotope labeling studies have successfully used deuterium oxide (D₂O) or deuterated forms of early-stage precursors like 1-deoxy-D-xylulose (DOX) and mevalonolactone (B1676541) (MVL) to produce deuterated terpenes. oup.combeilstein-journals.orgnih.gov When these deuterated precursors are introduced into a microbial culture engineered to produce α-elemene, the enzymatic machinery is expected to incorporate the deuterium atoms into the final sesquiterpene structures. Consequently, this would lead to the co-biosynthesis of α-elemene-d6 alongside other deuterated isoprenoids.

The following table summarizes the isoprenoid compounds that are commonly co-produced during the biosynthesis of α-elemene. In a system fed with deuterated precursors, these compounds would also be expected to be present in their deuterated forms.

Compound Name Compound Class Biosynthetic Relationship to α-Elemene
β-ElemeneSesquiterpeneIsomer, often co-produced or derived from a common precursor. researchgate.net
γ-ElemeneSesquiterpeneIsomer, often co-produced. mdpi.com
Germacrene ASesquiterpeneA common precursor for elemane-type sesquiterpenes. researchgate.net
α-CopaeneSesquiterpeneCo-product in engineered sesquiterpene pathways. researchgate.net
β-CubebeneSesquiterpeneCo-product in engineered sesquiterpene pathways. researchgate.net

The precise ratio of these co-produced isoprenoids can be influenced by several factors, including the specific terpene synthase used, the host organism, and the cultivation conditions. researchgate.net Metabolic engineering strategies, such as optimizing the expression of key pathway enzymes or down-regulating competing pathways, can be employed to modulate the product profile and enhance the yield of the desired α-elemene-d6.

Advanced Analytical Characterization and Quantification of α Elemene D6

Mass Spectrometry (MS) Applications in α-Elemene-d6 Research

Mass spectrometry (MS) is a cornerstone technique for the analysis of α-elemene, and the use of α-elemene-d6 significantly enhances its capabilities. nih.gov MS-based methods are widely employed for both qualitative and quantitative analysis due to their high sensitivity and specificity. nih.gov The incorporation of a stable isotope-labeled internal standard like α-elemene-d6 is a common practice to ensure accuracy and reliability in quantitative assays. nih.govscispace.com

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is instrumental in the structural elucidation of compounds by providing highly accurate mass measurements of molecular ions, which aids in determining their elemental composition with a high degree of confidence. nih.govnih.gov When analyzing α-elemene, HRMS can distinguish it from other compounds with the same nominal mass, a crucial step in complex mixture analysis. nih.gov

Tandem mass spectrometry (MS/MS) coupled with HRMS further refines structural characterization by generating specific fragmentation patterns. nih.govnih.gov For α-elemene, these fragmentation patterns serve as a molecular fingerprint. The fragmentation of the α-elemene molecular ion would produce a series of product ions, and the precise masses of these fragments, as determined by HRMS, provide vital clues to its intricate cyclic structure. While specific fragmentation data for α-elemene-d6 is not detailed in the provided search results, the principles of MS would apply, with fragment ions showing a +6 Da shift corresponding to the deuterium (B1214612) labeling.

Table 1: Illustrative HRMS Data for α-Elemene

Ion TypeTheoretical m/zObserved m/zMass Accuracy (ppm)
[M+H]⁺205.1951205.19541.5
[M+Na]⁺227.1770227.17720.9
[M+K]⁺243.1509243.15110.8

Note: This table is illustrative and based on the principles of HRMS. Actual observed m/z values may vary slightly based on instrumentation and experimental conditions.

Quantitative Mass Spectrometry Using α-Elemene-d6 as an Internal Standard

The primary application of α-elemene-d6 is as an internal standard (IS) in quantitative mass spectrometry. nih.gov An ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and fragmentation behavior, which stable isotope-labeled compounds like α-elemene-d6 are perfectly suited for. scispace.com This allows for the correction of variations that can occur during sample preparation and instrumental analysis. researchgate.net

Developing methods for trace analysis of α-elemene in complex matrices, such as biological fluids or plant extracts, requires high sensitivity and selectivity. nih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are frequently employed. lcms.cz The use of α-elemene-d6 as an internal standard is crucial in these methods to achieve accurate quantification at low concentrations by compensating for potential analyte loss during sample processing and instrumental variability.

Method validation is a critical process to ensure the reliability of analytical data. researchgate.netmdpi.com For quantitative methods using α-elemene-d6, validation typically includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov The internal standard helps to ensure that the method is robust and provides accurate results across a range of concentrations. researchgate.net

Table 2: Typical Validation Parameters for an LC-MS/MS Method Using α-Elemene-d6

ParameterAcceptance CriteriaTypical Result
Linearity (r²)≥ 0.99> 0.995
Accuracy (% Bias)Within ±15%-5% to +8%
Precision (%RSD)≤ 15%< 10%
LLOQSignal-to-noise ≥ 10e.g., 1 ng/mL
RecoveryConsistent and reproducible85-110%

Note: This table presents typical acceptance criteria and results for bioanalytical method validation.

Matrix effects, which include ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, particularly with complex biological samples. longdom.org These effects occur when co-eluting matrix components interfere with the ionization of the target analyte, leading to inaccurate quantification. researchgate.net Deuterated internal standards like α-elemene-d6 are highly effective in compensating for these matrix effects. myadlm.org Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar ion suppression or enhancement, allowing for an accurate ratio of analyte to internal standard to be maintained. nih.govmdpi.com

Metabolite Identification and Profiling via Isotopic Tracing

Isotopic tracing using stable isotope-labeled compounds is a powerful technique for identifying and profiling metabolites. researchgate.net By introducing α-elemene-d6 into a biological system, researchers can track its metabolic fate. The mass spectrometer can selectively detect metabolites that contain the deuterium label, as their mass will be shifted by six daltons compared to their non-labeled counterparts. nih.gov This approach, often referred to as stable isotope labeling in metabolomics, facilitates the confident identification of metabolites derived from α-elemene, even in complex biological matrices where endogenous levels of similar compounds may exist. biorxiv.org This technique provides valuable insights into the metabolic pathways and biotransformation of α-elemene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. It is based on the magnetic properties of atomic nuclei and is indispensable for the structural elucidation of organic compounds primescholars.com. In the context of α-Elemene-d6, NMR spectroscopy offers a unique window into its atomic-level characteristics.

High-Field NMR for Stereochemical Assignments of α-Elemene

High-field NMR spectroscopy is crucial for the unambiguous assignment of the stereochemistry of complex molecules like α-elemene. The increased spectral dispersion at higher magnetic fields helps to resolve complex spin systems and allows for a more detailed analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations, which are essential for determining the relative configuration of stereocenters.

The analysis of second-order spectral patterns, which can be complex at lower fields, becomes more straightforward with high-field NMR, often in combination with spectral simulation and computational methods like Density Functional Theory (DFT) calculations researchgate.net. For sesquiterpenes such as α-elemene, which possess multiple chiral centers and flexible ring systems, high-field NMR is instrumental in elucidating their three-dimensional structures in solution. The precise measurement of proton-proton coupling constants provides information about dihedral angles, while NOE data reveals through-space proximities between protons, allowing for the determination of the molecule's preferred conformation.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Key Functional Groups in Sesquiterpenes
Functional GroupChemical Shift (δ, ppm)Multiplicity
Methyl (CH₃)0.7 - 1.5Singlet, Doublet
Methylene (CH₂)1.2 - 2.5Multiplet
Methine (CH)1.5 - 2.8Multiplet
Vinylic (C=CH)4.5 - 6.5Multiplet

Isotope-Edited and Isotope-Filtered NMR Experiments for Ligand-Target Interactions

Isotope-edited and isotope-filtered NMR experiments are sophisticated techniques used to study the interactions between a ligand, such as α-Elemene-d6, and its biological target, which is often a protein or other macromolecule. These methods rely on the selective labeling of one of the binding partners with an NMR-active isotope, typically ¹³C or ¹⁵N, to simplify complex spectra and isolate signals corresponding to the interaction.

In an isotope-filtered experiment, the NMR pulse sequence is designed to remove signals from protons attached to the labeled isotope (e.g., ¹³C or ¹⁵N). This allows for the selective observation of the unlabeled partner in a complex northwestern.edu. For instance, if a protein is isotopically labeled and the ligand (α-Elemene-d6) is not, an isotope-filtered experiment would suppress the protein signals and allow for the clear observation of the ligand's NMR spectrum when it is bound to the protein.

Conversely, isotope-edited experiments are designed to exclusively detect signals from protons attached to the specific isotope northwestern.edu. This is particularly useful for observing the labeled component in a complex without interference from the unlabeled partner. For example, if a protein is labeled with ¹⁵N, a ¹⁵N-edited HSQC (Heteronuclear Single Quantum Coherence) spectrum will only show signals from the protein's backbone amide groups, and changes in these signals upon ligand binding can be used to map the binding site.

These techniques are invaluable in drug discovery and structural biology for:

Confirming binding: Observing changes in the NMR spectrum of either the ligand or the target upon complex formation provides direct evidence of interaction.

Mapping the binding site: Chemical shift perturbations (CSPs) in the protein's spectrum upon ligand binding can identify the amino acid residues involved in the interaction creative-biostructure.com.

Determining the structure of the complex: NOE-based experiments between the labeled protein and the unlabeled ligand can provide distance restraints to calculate the three-dimensional structure of the complex creative-biostructure.com.

The use of deuteration, as in α-Elemene-d6, can further enhance these experiments by reducing signal overlap and relaxation effects, especially in larger proteins creative-biostructure.com.

Chromatographic Method Development for Isomer Analysis

The analysis of elemene isomers presents a significant chromatographic challenge due to their structural similarity. Developing robust and selective methods is essential for accurate quantification and characterization.

Gas Chromatography (GC) Coupled Techniques (e.g., GC-FID, GC-MS)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like terpenes. When coupled with detectors such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides both quantitative and qualitative information.

GC-MS is particularly well-suited for the analysis of complex mixtures of terpenes. The gas chromatograph separates the individual isomers based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which can be used for identification by comparison with spectral libraries like NIST agilent.com.

For terpene isomer analysis, the choice of the GC column is critical. Nonpolar columns are often used, and the identification of isomers can be challenging due to similar fragmentation patterns. In such cases, retention indices (RI) are used in conjunction with mass spectra to improve the confidence of identification agilent.com. The separation of closely related isomers, such as different elemene stereoisomers, may require specialized chiral columns or comprehensive two-dimensional gas chromatography (GC×GC) for complete resolution mdpi.com.

Headspace sampling is a common technique for introducing volatile terpenes into the GC system, which minimizes sample preparation and reduces the risk of thermal degradation of labile compounds agilent.com.

Table 3: Typical GC-MS Parameters for Terpene Analysis
ParameterTypical Value/Condition
GC System Agilent 8890 GC or similar agilent.com
MS Detector Agilent 5977B GC/MSD or similar agilent.com
Column DB-HeavyWAX, Rxi-5MS, or similar nonpolar/chiral column agilent.comnih.gov
Injection Mode Split or Splitless agilent.com
Inlet Temperature 250 - 280 °C mdpi.com
Oven Program Temperature gradient, e.g., 50 °C to 280 °C mdpi.com
Carrier Gas Helium
Ion Source Temperature 200 - 280 °C mdpi.comnih.gov
Mass Range 45 - 450 m/z mdpi.com

Liquid Chromatography (LC) Techniques (e.g., HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are versatile techniques for the separation of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For sesquiterpenes like elemene isomers, reversed-phase HPLC is the most commonly used method researchgate.net.

The separation in reversed-phase HPLC is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) nih.govrsc.org. The development of an effective HPLC method for isomer separation often involves optimizing the mobile phase composition, gradient elution profile, column temperature, and flow rate.

For the separation of structurally similar isomers, specialized stationary phases can be employed. For example, columns with pyrenylethyl groups (PYE) or nitrophenylethyl groups (NPE) can provide unique selectivity based on π-π interactions and molecular shape recognition, which can be highly effective for separating aromatic and structural isomers nacalai.com.

Detection in HPLC is commonly performed using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). HPLC-DAD allows for the simultaneous acquisition of UV-Vis spectra, which can aid in peak identification and purity assessment. HPLC-MS provides molecular weight and structural information, which is particularly valuable for the unambiguous identification of co-eluting isomers.

Table 4: General HPLC Conditions for Sesquiterpene Analysis
ParameterTypical Condition
LC System HPLC or UHPLC system
Column C18, PYE, or NPE stationary phase rsc.orgnacalai.com
Mobile Phase Gradient of Acetonitrile/Methanol (B129727) and Water nih.govrsc.org
Flow Rate 0.5 - 1.0 mL/min
Detection DAD or MS rsc.org
Column Temperature Ambient to 40 °C

Chiral Chromatography for Enantiomeric Purity Assessment of α-Elemene-d6

The determination of the enantiomeric purity of chiral compounds is a critical aspect of their analytical characterization, particularly in fields where stereochemistry influences biological activity or material properties. For α-Elemene-d6, a deuterated sesquiterpene, assessing its enantiomeric composition requires specialized analytical techniques capable of discriminating between its stereoisomers. Chiral chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), stands as a powerful and widely employed methodology for this purpose.

The principle of chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). This interaction leads to the formation of transient diastereomeric complexes, which possess different energies and, consequently, result in different retention times for each enantiomer, enabling their separation and quantification.

Gas Chromatography (GC) for Enantiomeric Resolution

Gas chromatography is a highly effective technique for the enantioselective analysis of volatile compounds like sesquiterpenes. The separation is typically achieved using capillary columns coated with a chiral stationary phase. Cyclodextrin-based CSPs are particularly well-suited for the separation of terpenes and their derivatives. These cyclic oligosaccharides possess a chiral cavity into which one enantiomer may fit better than the other, leading to differences in retention.

A hypothetical chiral GC method for the enantiomeric purity assessment of α-Elemene-d6 could involve a column such as a Chiraldex G-TA (gamma-cyclodextrin trifluoroacetyl) and a carefully optimized temperature gradient. The resulting chromatogram would ideally show two well-resolved peaks corresponding to the two enantiomers, allowing for the calculation of the enantiomeric excess (ee).

Detailed Research Findings and Data

ParameterValue
Chromatographic Technique Gas Chromatography (GC)
Column Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 180 °C at 2 °C/min, hold 10 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Retention Time (Enantiomer 1) 45.2 min
Retention Time (Enantiomer 2) 46.5 min
Resolution (Rs) > 1.5
Enantiomeric Excess (% ee) Calculated from peak areas

This table represents a hypothetical, yet realistic, set of parameters for the chiral GC separation of α-Elemene-d6 enantiomers. The actual values may vary depending on the specific instrumentation and experimental conditions.

The resolution value (Rs) is a critical measure of the separation quality, with a value greater than 1.5 indicating baseline separation, which is essential for accurate quantification of each enantiomer. The enantiomeric excess is then calculated using the peak areas of the two enantiomers from the chromatogram.

Molecular and Cellular Mechanistic Investigations of α Elemene

Elucidation of Cellular Signaling Pathway Modulations

α-Elemene and its isomers, particularly β-elemene, have been the subject of extensive research to understand their effects on cellular signaling pathways, which are crucial in the context of cancer cell proliferation, survival, and death. These natural sesquiterpenes modulate a complex network of intracellular cascades, leading to a variety of cellular outcomes.

The cell cycle is a tightly regulated process controlled by checkpoints and key proteins like cyclins and cyclin-dependent kinases (CDKs). khanacademy.org Disruption of this cycle is a hallmark of cancer. Elemene has been shown to interfere with cell cycle progression in various cancer cells. For instance, β-elemene can induce cell cycle arrest in the G0/G1 phase in human glioma cells and A549 non-small cell lung carcinoma cells. nih.govscienceopen.com This arrest prevents the cells from entering the S phase, where DNA replication occurs. youtube.com

The mechanism often involves the modulation of cyclin and CDK levels. In cervical cancer cells, β-elemene was found to suppress the expression of Cyclin D1. nih.gov Cyclin D1, in partnership with CDK4 and CDK6, plays a pivotal role in the G1/S phase transition by phosphorylating the retinoblastoma (Rb) protein. youtube.com By downregulating Cyclin D1, elemene hinders this transition, effectively halting cell proliferation. nih.gov Studies have also noted that menin, a tumor suppressor, can repress the expression of Cyclin B2, which is involved in the G2/M checkpoint, highlighting the complexity of cell cycle regulation that can be targeted. nih.gov

MoleculeAffected Cell Cycle ComponentObserved EffectCancer TypeReference
β-ElemeneCell Cycle PhaseG0/G1 ArrestGlioma, Lung Cancer nih.govscienceopen.com
β-ElemeneCyclin D1Suppressed ExpressionCervical Cancer nih.gov

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Elemene has been demonstrated to induce apoptosis through multiple pathways. A key mechanism involves altering the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of mitochondrial-mediated apoptosis. mdpi.com

Research shows that β-elemene exposure decreases the levels of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax in gastric cancer and glioma cells. nih.govnih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and the activation of caspases. mdpi.comsmolecule.com Caspases, a family of proteases, are the executioners of apoptosis. mdpi.com Studies have confirmed that β-elemene treatment leads to the activation of initiator caspases (caspase-8, -9) and effector caspases (caspase-3). nih.gov Activated caspase-3 then cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair, leading to the characteristic biochemical and morphological changes of apoptosis. nih.gov

In addition to apoptosis, elemene can induce autophagy, a cellular process of self-digestion of unnecessary or dysfunctional components. nih.govnih.gov Autophagy can have a dual role in cancer, either promoting survival or contributing to cell death. nih.gov In some contexts, such as in human gastric cancer cells, β-elemene-induced autophagy was found to be a protective mechanism, and inhibiting it enhanced the apoptosis-inducing effect of the compound. nih.gov This suggests that a combination therapy approach, pairing elemene with an autophagy inhibitor, might be a useful strategy. nih.govnih.gov

PathwayKey Protein/ProcessEffect of ElemeneCell Line/ModelReference
ApoptosisBcl-2DownregulationGastric Cancer (BGC-823), Glioma (U87) nih.govnih.gov
ApoptosisBaxUpregulationGastric Cancer (BGC-823), Glioma (U87) nih.govnih.gov
ApoptosisCaspase-3, -8, -9Activation/CleavageGlioma (U87) nih.gov
ApoptosisPARPCleavageGlioblastoma nih.gov
AutophagyLC3-I to LC3-II ConversionIncrease (Induction of Autophagy)Gastric Cancer nih.gov

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation. nih.govnih.gov Its constitutive activation is a common feature in many cancers, making it a prime target for therapeutic intervention. nih.govmdpi.com

Research has demonstrated that β-elemene can inhibit the PI3K/Akt/mTOR pathway in various cancer cell lines. biomedgrid.com In human gastric cancer cells, β-elemene was shown to suppress this pathway, which contributed to its anti-cancer effects. nih.gov The inhibition of this pathway by elemene leads to the dephosphorylation (inactivation) of Akt and downstream effectors like mTOR and p70S6K1. nih.govbiomedgrid.com This blockade can lead to the induction of apoptosis and is also linked to the activation of autophagy. nih.govbiomedgrid.com The PI3K/Akt/mTOR pathway's role as a negative regulator of autophagy means that its inhibition by elemene can trigger this catabolic process. nih.gov

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are key signaling routes that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and survival. nih.govwikipedia.org In some cancers, the MAPK/ERK pathway is aberrantly activated. Studies on elemene have shown that it can modulate this pathway to induce apoptosis. For example, in the human gastric cancer cell line BGC-823, elemene was found to activate the p-ERK 1/2 signaling pathway, which was associated with the upregulation of Bax and downregulation of Bcl-2, ultimately leading to apoptosis. nih.gov This suggests that in certain cellular contexts, activation of ERK signaling by elemene can promote cell death rather than survival. nih.gov

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is fundamental during embryonic development and for adult tissue homeostasis. nih.govnih.gov Its abnormal activation is strongly associated with the onset and progression of various cancers. nih.gov The central player in this pathway is β-catenin, a protein that can act as a transcriptional co-activator. nih.gov Research has indicated that β-elemene can inhibit the Wnt/β-catenin signaling pathway. In cervical cancer cells, β-elemene administration significantly suppressed the expression of β-catenin and its downstream target, TCF7, leading to reduced expression of the oncogene c-Myc. nih.gov This inhibition is proposed as one of the mechanisms through which β-elemene induces apoptosis and inhibits cancer cell invasion and migration. nih.gov

Identification and Characterization of Direct Molecular Targets

While the effects of α-elemene on signaling pathways are well-documented, identifying its direct molecular binding partners is crucial for a complete mechanistic understanding. This involves computational and experimental approaches to pinpoint specific protein-ligand interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method has been employed to explore potential direct targets of elemene. For example, molecular docking simulations have suggested that β-elemene has the potential for direct binding to HIF1A (Hypoxia-inducible factor 1-alpha), a key protein in tumor adaptation to hypoxia. researchgate.net The simulation yielded a binding energy of -5.3 kcal/mol, indicating a favorable interaction. researchgate.net

Further computational studies have identified other potential targets. A network pharmacology and molecular docking approach to study elemene's effect on endometrial cancer identified five key potential targets: STAT3, EGFR, CTNNB1 (β-catenin), BCL2L1, and CASP9. researchgate.net The docking results showed that elemene could form stable interactions with these proteins, suggesting it may exert its effects by directly binding to multiple targets. researchgate.net Similarly, in a study on acute myeloid leukemia, β-elemene was shown through molecular dynamics simulations to bind and stabilize the active site of the FLT3 receptor, a protein often mutated in this disease. researchgate.net These in silico findings provide a strong basis for further biochemical and biophysical assays to validate these protein-ligand interactions experimentally. researchgate.netresearchgate.net

CompoundPotential Protein TargetMethodologyFinding/Binding EnergyReference
β-ElemeneHIF1AMolecular Docking-5.3 kcal/mol researchgate.net
β-ElemeneFLT3 ReceptorMolecular Dynamics SimulationStabilized the active site structure researchgate.net
ElemeneSTAT3, EGFR, CTNNB1, BCL2L1, CASP9Molecular DockingShowed favorable affinity with all targets researchgate.net

Enzyme Inhibition Kinetics (e.g., Topoisomerases, DNA Gyrase)

Research into the molecular targets of β-elemene has identified human DNA topoisomerases as key enzymes affected by its activity. Topoisomerases are crucial for resolving topological challenges in DNA during processes like replication and transcription, making them significant targets in cancer therapy.

Studies on human hepatocarcinoma HepG-2 cells have demonstrated that β-elemene can inhibit cell proliferation by interfering with the expression and activity of both Topoisomerase I (TOPO I) and Topoisomerase IIα (TOPO IIα). nih.govnih.gov Western blot analysis revealed that treatment with β-elemene leads to a dose-dependent downregulation of the protein expression of both TOPO I and TOPO IIα. nih.govnih.gov

Furthermore, functional assays have confirmed that β-elemene inhibits the enzymatic activity of these topoisomerases. nih.govnih.gov Its inhibitory effect was measured through TOPO I-mediated supercoiled pBR322 DNA relaxation assays and TOPO IIα-mediated Kinetoplast DNA (kDNA) decatenation assays. nih.govnih.gov The results indicated that β-elemene successfully inhibited the DNA relaxation and decatenation capabilities of these enzymes. nih.govnih.gov Notably, the investigation found that β-elemene did not directly cause DNA breakage. nih.govnih.gov This suggests that β-elemene functions as a dual inhibitor of TOPO I and TOPO IIα, interfering with their catalytic cycles and reducing their protein levels within the cell. nih.govnih.gov Information regarding the specific inhibition kinetics of α-elemene on bacterial DNA gyrase is not extensively detailed in the available literature.

Enzyme TargetEffect of β-ElemeneObserved OutcomeCell Line
Topoisomerase I (TOPO I)Downregulates protein expression; Inhibits DNA relaxation activityInhibition of cancer cell proliferationHepG-2 (Human Hepatocarcinoma)
Topoisomerase IIα (TOPO IIα)Downregulates protein expression; Inhibits DNA decatenation activityInhibition of cancer cell proliferationHepG-2 (Human Hepatocarcinoma)

Interactions with Nucleic Acids and Transcriptional Regulators (e.g., STAT3, ncRNAs)

β-Elemene exerts significant influence over cellular signaling by modulating the activity of key transcriptional regulators and non-coding RNAs (ncRNAs).

Signal Transducer and Activator of Transcription 3 (STAT3): A primary mechanism of β-elemene is the suppression of the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a critical role in cell proliferation, survival, and immune response. nih.govproquest.compor-journal.com β-Elemene has been shown to decrease the phosphorylation of STAT3 in a dose-dependent manner without affecting the total protein expression of STAT3. researchgate.net This inactivation prevents the translocation of STAT3 to the nucleus, thereby down-regulating the expression of its target genes involved in cell survival and proliferation. proquest.comnih.gov This suppression of STAT3 signaling is a critical component of the apoptotic activity of β-elemene in cancer cells. proquest.compor-journal.comnih.gov

Non-Coding RNAs (ncRNAs): Elemene's activity also extends to the regulation of ncRNAs, which are crucial in gene expression control. It has been found to suppress the proliferation of esophageal carcinoma cells by inhibiting the human telomerase reverse transcriptase expression via a long non-coding RNA known as CDKN2B-AS1. frontiersin.org Furthermore, the inactivation of STAT3 by β-elemene leads to the downstream modulation of microRNAs. Specifically, it decreases the mRNA levels of miRNA155-5p, which in turn interacts with and regulates the expression of other tumor-suppressor proteins. researchgate.net

Molecular TargetEffect of β-ElemeneDownstream Consequence
STAT3Inhibits phosphorylation (inactivation)Suppression of oncogenic signaling pathways
lncRNA CDKN2B-AS1InhibitionSuppression of cancer cell proliferation
miRNA155-5pDecreases mRNA levelsModulation of tumor suppressor protein expression

Mechanism of Action in Multi-Drug Resistance Reversal

Elemene has been identified as a compound capable of reversing multidrug resistance (MDR) in various cancer cells, sensitizing them to conventional chemotherapeutic agents. semanticscholar.org Its mechanisms are multifaceted, targeting key cellular processes that contribute to the MDR phenotype. semanticscholar.org

Interference with Efflux Pumps (e.g., ABCB1 Transporter)

A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to remove cytotoxic drugs from cancer cells. β-elemene has been shown to directly counteract this by targeting the ABCB1 transporter, also known as P-glycoprotein (P-gp). nih.govspandidos-publications.com

Studies indicate that β-elemene reverses MDR by inhibiting the efflux activity of the ABCB1 transporter. spandidos-publications.com This leads to increased intracellular accumulation of chemotherapeutic drugs that are substrates of ABCB1. nih.gov Docking analyses have suggested that β-elemene binds directly to the drug-binding site of the ABCB1 transporter. nih.govspandidos-publications.com In addition to inhibiting its function, β-elemene can also down-regulate the gene and protein expression of ABCB1, further diminishing the cell's capacity for drug efflux. nih.gov This dual action of functional inhibition and expression downregulation makes it an effective agent in overcoming ABCB1-mediated drug resistance. semanticscholar.orgnih.gov

Modulation of DNA Repair Mechanisms (e.g., ERCC-1)

Another significant factor in chemotherapy resistance, particularly to platinum-based drugs like cisplatin (B142131), is the cell's capacity for DNA repair. The Nucleotide Excision Repair (NER) pathway is crucial for removing DNA adducts formed by these agents. β-elemene has been found to modulate this pathway by targeting the Excision Repair Cross-Complementation group-1 (ERCC-1) protein.

In cisplatin-resistant ovarian cancer cells, β-elemene treatment was shown to block the cisplatin-induced expression of ERCC-1. nih.gov By downregulating ERCC-1, β-elemene impairs the proficiency of the NER pathway, thus reducing the cell's ability to repair cisplatin-induced DNA damage. nih.gov This impairment of DNA repair activity enhances the cytotoxicity of cisplatin and resensitizes resistant cancer cells to the treatment. nih.gov

Immunomodulatory Mechanisms at the Molecular Level

Beyond its direct effects on cancer cells, elemene also exhibits significant immunomodulatory properties, influencing the tumor microenvironment and the host immune response. nih.govresearchgate.net It can regulate key inflammatory pathways and the production of signaling molecules that orchestrate immune cell activity. nih.gov

Influence on Cytokine Production (e.g., IL-2, IL-10, TNF-α)

Elemene's immunomodulatory effects are partly mediated by its ability to alter the production of key cytokines. Cytokines are small proteins that are critical for controlling the growth and activity of other immune system cells and blood cells.

Interleukin-10 (IL-10): IL-10 is primarily an anti-inflammatory and immunosuppressive cytokine. In some contexts, β-elemene has been found to inhibit the lipopolysaccharide (LPS)-induced expression of IL-10. nih.gov The regulation of IL-10 is complex, as it is also linked to the STAT3 pathway, which β-elemene inhibits. nih.gov

Interleukin-2 (IL-2): IL-2 is a cytokine that plays a pivotal role in the activation and proliferation of effector T cells and Natural Killer (NK) cells, which are essential for anti-tumor immunity. nih.gov While elemene's broad immunomodulatory activities are recognized, specific details on its direct regulation of IL-2 production require further investigation.

CytokinePrimary Role in ImmunityReported Effect of β-Elemene
TNF-αPro-inflammatoryDecreases serum levels and production by macrophages
IL-10Anti-inflammatory / ImmunosuppressiveInhibits LPS-induced expression
IL-2T-cell and NK cell activation/proliferationContributes to general immunomodulatory effects

A comprehensive review of scientific literature reveals that it is not possible to generate a thorough and scientifically accurate article on α-Elemene-d6 or its non-deuterated counterpart, α-Elemene , that adheres to the specific molecular and cellular mechanisms outlined in the request.

The vast majority of research into the immunomodulatory, anti-angiogenic, and anti-metastatic effects of elemene has been focused almost exclusively on the β-elemene isomer.

Here is a breakdown of the findings:

Regarding α-Elemene-d6: There is no available scientific literature detailing the biological activity of α-Elemene-d6. Deuterated compounds such as this are typically synthesized for use as internal standards in analytical testing (e.g., mass spectrometry) to ensure the precise quantification of the target compound (α-elemene). They are not typically subjects of mechanistic biological studies.

Regarding α-Elemene: While α-elemene is a known natural product, it has not been the subject of significant investigation for the specific biological activities requested. Thorough searches for its effects on immune cell signaling pathways, Matrix Metalloproteinases (MMPs), the Urokinase-Type Plasminogen Activator (uPA) system, and Vascular Endothelial Growth Factor (VEGF) signaling did not yield the specific, detailed research findings necessary to construct the mandated article sections.

Due to the strict instructions to focus solely on α-elemene-d6 and the provided outline, substituting the widely available data for β-elemene would be scientifically inaccurate and would violate the core constraints of the request. Therefore, the requested content cannot be created.

Biochemical and Biological Applications of α Elemene D6

Metabolic Fate and Pathway Elucidation Studies using Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for tracing the metabolic journey of a compound within a biological system. nih.gov By introducing α-Elemene-d6, researchers can accurately track its transformation into various metabolites, providing a clear picture of its biotransformation. nih.gov

The initial assessment of a compound's metabolic stability is crucial in drug discovery and development. bioivt.com In vitro assays using liver microsomes or hepatocytes are commonly employed to determine the rate at which a compound is metabolized. creative-biolabs.comnuvisan.com When α-Elemene-d6 is incubated with these liver preparations, its disappearance over time can be monitored. The use of the deuterated form allows for unambiguous identification of the parent compound amidst a complex biological matrix.

Furthermore, the metabolites formed during these incubations will retain the deuterium label, or a fragment of it, which significantly aids in their identification. Mass spectrometry can detect the characteristic mass shift of the deuterated metabolites compared to potential endogenous compounds, facilitating the structural elucidation of these new entities. nih.gov This approach helps in building a comprehensive metabolic map for α-elemene.

Below is a representative data table illustrating the results of an in vitro metabolic stability assay.

Time (minutes)α-Elemene-d6 Remaining (%)
0100
1585
3068
6045
12020

This table represents hypothetical data for illustrative purposes.

Once metabolites are identified, the next step is to piece together the biotransformation pathways. The deuterium label in α-Elemene-d6 serves as a stable tracer, allowing researchers to follow the sequence of metabolic reactions. Common biotransformation reactions for terpenes include oxidation, reduction, and conjugation. researchgate.net By analyzing the structure of the deuterated metabolites, it is possible to determine which parts of the α-elemene molecule are susceptible to enzymatic modification.

Isotopically labeled compounds like α-Elemene-d6 are instrumental in tracer studies to investigate endogenous metabolic pathways. nih.gov While α-elemene itself is an exogenous compound, its structural motifs may interact with or be processed by enzymes involved in endogenous terpene or steroid metabolism. By introducing α-Elemene-d6, researchers can probe these pathways without the confounding presence of the natural, non-labeled compound. The deuterated analogue acts as a specific probe, and its metabolic products can shed light on the activity and specificity of endogenous enzyme systems. nih.gov

Pharmacokinetic Profiling in Pre-clinical Models via Isotope Dilution Mass Spectrometry

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying molecules in biological samples, and the use of a deuterated internal standard like α-Elemene-d6 is central to this technique. nih.gov

To understand the therapeutic potential of α-elemene, it is crucial to determine how well it is absorbed into the bloodstream and how it distributes to various tissues. researchgate.netnih.gov In preclinical animal models, a known amount of α-Elemene-d6 can be administered, and its concentration in plasma and different tissues can be measured over time. The deuterium label allows for its precise quantification, even at very low levels, distinguishing it from any potentially interfering endogenous substances. nih.gov

The data obtained from these studies, such as the concentration-time profiles in different tissues, provide key pharmacokinetic parameters like bioavailability, volume of distribution, and tissue-to-plasma concentration ratios.

A representative table of tissue distribution is shown below.

TissueConcentration of α-Elemene-d6 (ng/g) at 1 hour post-dose
Plasma150
Liver850
Brain50
Adipose Tissue1200
Lung450

This table represents hypothetical data for illustrative purposes.

Accurate quantification of both the parent drug and its metabolites in biological fluids like blood, plasma, or urine is fundamental to pharmacokinetic analysis. frontiersin.org In this context, α-Elemene-d6 can be used as an internal standard for the quantification of non-labeled α-elemene. A known amount of α-Elemene-d6 is added to the biological sample containing the non-labeled compound. The ratio of the mass spectrometric signals of the analyte to the deuterated internal standard allows for highly accurate and precise quantification, as it corrects for variations in sample preparation and instrument response. nih.gov

Chemical Biology Probes and Tools

Chemical probes are essential for interrogating complex biological processes, enabling researchers to identify molecular targets and elucidate mechanisms of action. nih.gov Deuterium-labeled compounds like α-Elemene-d6 serve as minimally perturbing probes. Because deuterium is chemically very similar to hydrogen, α-Elemene-d6 is expected to have biological activity and physical properties almost identical to its non-deuterated counterpart, α-Elemene. clearsynth.com However, the mass difference imparted by the six deuterium atoms allows it to be distinguished and traced in various analytical techniques, particularly mass spectrometry.

Use in Affinity-Based Proteomics for Target Identification

Identifying the specific protein targets of a bioactive compound is a major challenge in drug discovery. Affinity-based proteomics is a powerful technique used to pull down and identify the binding partners of a small molecule from a complex protein mixture. Isotope labeling is a key component of quantitative proteomics methods that help distinguish true binding partners from non-specific interactors. scispace.comnih.gov

α-Elemene-d6 can be integrated into quantitative proteomics workflows, such as those using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Deuterium Oxide (D₂O) labeling of the proteome. nih.gov For example, an affinity matrix functionalized with an α-Elemene analog could be used to pull down proteins from two different cell populations: one grown in normal media and another in media containing heavy isotope-labeled amino acids. The pull-down from the "light" cell lysate could be competed with an excess of free α-Elemene, while the "heavy" lysate pull-down would be a control. After combining the samples, true binding partners would show a high "heavy/light" ratio in the subsequent mass spectrometry analysis, indicating that their binding was specifically competed away by the free compound in the light sample. The use of α-Elemene-d6 as the competitor would provide an additional layer of confidence in target validation.

Structure-Activity Relationship (SAR) Studies of α-Elemene and its Derivatives

SAR studies are fundamental to medicinal chemistry, exploring how modifications to a molecule's structure affect its biological activity. nih.gov Deuteration, or the replacement of hydrogen with deuterium, is the most subtle structural modification possible. uniupo.it This modification can have profound, albeit predictable, effects on a molecule's metabolic stability and, in some cases, its interaction with target proteins due to the kinetic isotope effect (KIE). researchgate.net

Correlation of Structural Modifications with Molecular Interactions

The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. nih.gov If the cleavage of a specific C-H bond is the rate-limiting step in a metabolic process, replacing that hydrogen with deuterium can significantly slow down the reaction. researchgate.net This phenomenon, known as the primary kinetic isotope effect, is a cornerstone of using deuterium in SAR studies. nih.gov

By synthesizing different isotopologues of α-Elemene with deuterium atoms at various positions, medicinal chemists can probe its metabolic "soft spots." For instance, if α-Elemene-d6 exhibits a significantly longer half-life in liver microsome stability assays compared to the parent compound, it would suggest that the deuterated positions are sites of metabolic attack. This information is invaluable for understanding how structural features correlate with metabolic fate and can guide the design of more stable drug candidates. researchgate.net

Table 2: Example of Metabolic Stability Data for α-Elemene Isotopologues

CompoundDeuterated Position(s)Half-life in Microsomes (min)Relative Stability Increase
α-ElemeneNone151.0x
α-Elemene-d3Methyl group181.2x
α-Elemene-d2Vinyl group453.0x
α-Elemene-d6Isopropenyl group624.1x

Computational Approaches in SAR Analysis (e.g., Molecular Docking, DFT Studies)

Computational chemistry provides powerful tools for predicting and rationalizing the effects of structural modifications. Molecular docking simulations can predict the binding pose of a ligand within a protein's active site, while Density Functional Theory (DFT) studies can calculate the energetic properties of molecules, including bond strengths. nih.govmdpi.com

In the context of α-Elemene-d6, molecular docking studies can be used to assess whether the subtle changes in bond length and vibrational energy of C-D versus C-H bonds might influence the binding affinity for a target protein. researchgate.net While these effects are generally small, they can be significant in finely tuned interactions. DFT calculations are particularly useful for predicting the magnitude of the kinetic isotope effect. By calculating the vibrational frequencies of the C-H and C-D bonds in the ground state and at the transition state of a proposed metabolic reaction, researchers can computationally estimate which positions on the α-Elemene scaffold would most benefit from deuteration to enhance metabolic stability. alfa-chemistry.com

Design and Synthesis of α-Elemene Analogs with Enhanced Mechanistic Specificity

The insights gained from SAR and computational studies can be applied to the rational design and synthesis of next-generation α-Elemene analogs. researchgate.net If a specific metabolite of α-Elemene is found to be responsible for toxicity, while the parent compound is responsible for efficacy, deuteration can be used to create a safer drug. By placing deuterium at the site of toxic metabolite formation, this metabolic pathway can be suppressed, a strategy known as "metabolic shunting". juniperpublishers.comnih.gov

This approach allows for the creation of analogs with enhanced mechanistic specificity, where the desired therapeutic effects are retained or enhanced, and undesirable off-target or toxicity-related effects are minimized. The synthesis of selectively deuterated analogs like α-Elemene-d6 is a key strategy for fine-tuning the pharmacokinetic and pharmacodynamic properties of natural products, potentially transforming them into more effective and safer therapeutic agents. informaticsjournals.co.in

Future Directions and Emerging Research Avenues for α Elemene D6

Integration of Omics Technologies (Proteomics, Metabolomics) with Labeled α-Elemene Studies

The integration of omics technologies, such as proteomics and metabolomics, with studies utilizing labeled α-elemene represents a powerful approach to unraveling its complex biological mechanisms. nih.govnih.gov α-Elemene-d6 can be used as a tracer to follow the metabolic fate of α-elemene within a biological system, allowing for the precise identification and quantification of its metabolites.

Proteomics: In the realm of proteomics, α-elemene-d6 can be instrumental in identifying the protein targets of α-elemene. nih.govcmu.edu By treating cells or organisms with α-elemene-d6 and employing techniques like chemical proteomics, researchers can isolate and identify proteins that directly interact with the compound. Furthermore, quantitative proteomics approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be used in conjunction with α-elemene-d6 treatment to globally assess changes in protein expression and post-translational modifications, providing a comprehensive view of the cellular response to α-elemene. nih.gov

Metabolomics: Metabolomics studies benefit significantly from the use of α-elemene-d6 as an internal standard for the accurate quantification of α-elemene and its metabolites in biological samples. mdpi.comnih.gov This is crucial for pharmacokinetic and pharmacodynamic studies, where precise concentration measurements are essential. Moreover, by tracing the metabolic fate of the deuterium-labeled compound, novel metabolic pathways of α-elemene can be discovered.

Omics Technology Application with α-Elemene-d6 Potential Insights
Proteomics - Target identification through chemical proteomics- Global protein expression profiling (e.g., SILAC)- Direct protein binders of α-elemene- Cellular pathways modulated by α-elemene
Metabolomics - Internal standard for quantification- Metabolic fate tracer- Accurate pharmacokinetic profiles- Novel metabolic pathways and metabolites

Advanced Computational Modeling for Mechanistic Predictions

Advanced computational modeling provides a powerful tool for predicting the mechanisms of action of α-elemene and for designing novel derivatives with enhanced therapeutic properties. researchgate.netnobelprize.org By leveraging the precise structural information of α-elemene, computational approaches such as molecular docking and molecular dynamics simulations can be used to predict its binding affinity and interaction with potential protein targets.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of α-elemene and its analogues with their biological activities. researchgate.net These models can then be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery process. Furthermore, computational models can be employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of α-elemene, providing valuable insights for the development of effective drug delivery systems. researchgate.net

Computational Model Application for α-Elemene Predicted Outcomes
Molecular Docking Predicting binding to protein targets- Binding affinity and mode- Identification of potential targets
Molecular Dynamics Simulating protein-ligand interactions over time- Stability of binding- Conformational changes in the target protein
QSAR Correlating structure with biological activity- Prediction of activity for new derivatives- Identification of key structural features
ADME Modeling Predicting pharmacokinetic properties- Absorption and distribution characteristics- Metabolic stability and excretion routes

Development of Novel Delivery Systems for Enhanced Research Applications

The poor water solubility and bioavailability of α-elemene present significant challenges for its research and potential therapeutic applications. dovepress.comnih.gov The development of novel delivery systems is a critical area of research aimed at overcoming these limitations. Various nano- and micro-scale delivery systems have been explored to enhance the solubility, stability, and targeted delivery of elemene compounds. dovepress.comresearchgate.net

These advanced delivery systems can be tailored for specific research applications. For instance, liposomes and nanoparticles can be surface-modified with targeting ligands to facilitate the delivery of α-elemene to specific cells or tissues. nih.gov Stimuli-responsive delivery systems can be designed to release α-elemene in response to specific physiological cues, such as pH or temperature changes, allowing for controlled and localized administration.

Delivery System Description Advantages for α-Elemene Research
Liposomes Phospholipid vesicles- Biocompatible- Can encapsulate both hydrophilic and lipophilic compounds
Solid Lipid Nanoparticles (SLNs) Lipid-based nanoparticles solid at room temperature- High stability- Controlled release
Nanostructured Lipid Carriers (NLCs) A blend of solid and liquid lipids- Higher loading capacity than SLNs- Reduced drug expulsion
Microemulsions Thermodynamically stable, isotropic dispersions of oil and water- Enhanced solubility- Improved oral bioavailability
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents- Spontaneously form fine oil-in-water emulsions in aqueous media

Exploration of Stereoisomeric Effects on Biological Mechanisms

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. khanacademy.org It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit distinct biological activities, pharmacokinetic profiles, and toxicities. mdpi.comnih.gov

α-Elemene possesses chiral centers, and therefore, can exist as different stereoisomers. The biological effects of the different stereoisomers of α-elemene have not been extensively studied. Future research should focus on the separation and characterization of the individual stereoisomers of α-elemene and α-elemene-d6. Investigating the biological activities of these pure stereoisomers will provide a deeper understanding of the structure-activity relationship of α-elemene and may lead to the identification of a particularly potent isomer.

Investigation of α-Elemene-d6 in Advanced Spectroscopic Techniques Beyond Traditional NMR/MS

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of structural elucidation and quantification, the use of α-elemene-d6 can be extended to other advanced spectroscopic techniques. Techniques such as Raman spectroscopy and infrared (IR) spectroscopy can provide valuable information about the vibrational modes of molecules. The deuterium (B1214612) labeling in α-elemene-d6 will result in a shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds in unlabeled α-elemene. This isotopic shift can be exploited to distinguish the labeled compound from its endogenous counterparts in complex biological systems.

Furthermore, advanced imaging techniques, such as Raman microscopy and mass spectrometry imaging, could be used to visualize the subcellular or tissue distribution of α-elemene-d6. This would provide unprecedented spatial information on where the compound accumulates and potentially exerts its biological effects.

Q & A

Basic: How can researchers optimize the synthesis of α-Elemene-d6 for high isotopic purity?

Methodological Answer :
Synthesis optimization requires systematic evaluation of variables such as reaction temperature, catalyst type, and deuterium source purity. Use a PICOT framework (Population: reaction components; Intervention: deuterium incorporation; Comparison: isotopic yield under varying conditions; Outcome: purity ≥98%; Time: reaction kinetics) to structure experiments. For example, gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) should quantify deuterium incorporation, with data tabulated to compare yields under different conditions (e.g., Table 1). Replicate trials (n=5) and statistical analysis (e.g., ANOVA) ensure reproducibility .

Basic: What spectroscopic techniques are most reliable for characterizing α-Elemene-d6, and how should data interpretation address isotopic interference?

Methodological Answer :
Prioritize NMR (¹H, ¹³C, and ²H) and high-resolution mass spectrometry (HRMS) . For NMR, compare chemical shifts of α-Elemene-d6 with non-deuterated analogs to confirm deuterium placement. HRMS should resolve isotopic peaks (e.g., m/z differences of +6 for d6). To mitigate interference, use deuterium-decoupled NMR or computational modeling (e.g., density functional theory) to validate spectral assignments. Document raw data in appendices with processed results in the main text, adhering to IUPAC guidelines .

Advanced: How can contradictory findings in α-Elemene-d6’s in vitro bioactivity data be resolved?

Methodological Answer :
Contradictions often arise from variability in cell line selection, solvent compatibility, or assay protocols. Design a reproducibility study with:

  • Standardized controls : Include non-deuterated α-Elemene and solvent-only baselines.
  • Blinded analysis : Assign independent teams to replicate experiments.
  • Meta-analysis : Aggregate published data (Table 2) to identify outliers or methodological biases. Use statistical tools (e.g., Cochran’s Q-test) to assess heterogeneity .

Advanced: What experimental design considerations are critical for studying α-Elemene-d6’s pharmacokinetics in animal models?

Methodological Answer :
Follow ethical and methodological frameworks (e.g., FINER criteria):

  • Feasibility : Use LC-MS/MS for trace-level quantification in plasma/tissues.
  • Novelty : Compare deuterated vs. non-deuterated analogs to assess isotopic effects on absorption.
  • Ethical compliance : Obtain institutional approval (e.g., IACUC) and document sample sizes to minimize animal use. Include a detailed protocol appendix with raw pharmacokinetic curves .

Advanced: How should researchers address variability in α-Elemene-d6’s NMR spectral data across laboratories?

Methodological Answer :
Variability may stem from solvent impurities, magnetic field drift, or calibration errors. Implement:

  • Interlaboratory calibration : Share a common reference sample (e.g., deuterated toluene) to standardize instruments.
  • Error bars and uncertainty analysis : Report chemical shifts with ±0.01 ppm confidence intervals.
  • Open-data repositories : Publish raw NMR files (e.g., JCAMP-DX format) for peer validation .

Advanced: What strategies validate the isotopic stability of α-Elemene-d6 under physiological conditions?

Methodological Answer :
Design accelerated stability studies:

  • Variables : pH (2–9), temperature (25–40°C), and light exposure.
  • Analytical endpoints : Monitor deuterium loss via HRMS at 0, 24, 48, and 72 hours.
  • Data presentation : Use degradation kinetics plots (Figure 1) with Arrhenius equations to predict shelf-life. Compare results with non-deuterated controls to isolate isotopic effects .

Advanced: How can researchers reconcile discrepancies in α-Elemene-d6’s reported solubility across solvents?

Methodological Answer :
Apply a mixed-methods approach :

  • Empirical testing : Use gravimetric analysis for solubility quantification in polar/aprotic solvents.
  • Computational modeling : Predict solubility parameters via COSMO-RS or Hansen solubility spheres.
  • Literature triangulation : Tabulate published solubility values (Table 3) and identify outliers through Grubbs’ test .

Advanced: What methodologies ensure robust quantification of α-Elemene-d6 in complex biological matrices?

Methodological Answer :
Develop a validated LC-MS/MS protocol :

  • Sample prep : Use protein precipitation with deuterated internal standards (e.g., α-Elemene-d12).
  • Calibration curves : Linear range 0.1–100 ng/mL, R² ≥0.99.
  • Quality control : Include within-run and between-run precision assessments (%CV <15%). Publish full validation parameters per FDA bioanalytical guidelines .

Advanced: How to design a study investigating α-Elemene-d6’s metabolic pathways in hepatic microsomes?

Methodological Answer :
Adopt a PEA framework (Population: hepatic enzymes; Exposure: α-Elemene-d6; Analysis: metabolite profiling):

  • Incubation conditions : Vary NADPH concentrations and incubation times.
  • Metabolite identification : Use UPLC-QTOF with MSE data acquisition.
  • Data interpretation : Compare fragmentation patterns with non-deuterated analogs to distinguish isotopic vs. metabolic transformations .

Advanced: How can researchers leverage bibliometric analysis to identify gaps in α-Elemene-d6 literature?

Methodological Answer :
Use VOSviewer or CiteSpace to map keyword co-occurrence (e.g., “deuterated terpenes,” “isotope effects”). Identify understudied areas like:

  • Mechanistic studies : Role of deuterium in membrane permeability.
  • Toxicology : Long-term effects of deuterium accumulation.
    Document findings in a PRISMA-compliant flowchart and propose research questions using the FINER model .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.